NG-Nitroarginine methyl ester hydrochloride NG-Nitroarginine methyl ester hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16022913
InChI: InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1
SMILES:
Molecular Formula: C7H16ClN5O4
Molecular Weight: 269.69 g/mol

NG-Nitroarginine methyl ester hydrochloride

CAS No.:

Cat. No.: VC16022913

Molecular Formula: C7H16ClN5O4

Molecular Weight: 269.69 g/mol

* For research use only. Not for human or veterinary use.

NG-Nitroarginine methyl ester hydrochloride -

Specification

Molecular Formula C7H16ClN5O4
Molecular Weight 269.69 g/mol
IUPAC Name methyl (2S)-5-(diaminomethylideneamino)-2-nitramidopentanoate;hydrochloride
Standard InChI InChI=1S/C7H15N5O4.ClH/c1-16-6(13)5(11-12(14)15)3-2-4-10-7(8)9;/h5,11H,2-4H2,1H3,(H4,8,9,10);1H/t5-;/m0./s1
Standard InChI Key NKNIIMOFSJEINW-JEDNCBNOSA-N
Isomeric SMILES COC(=O)[C@H](CCCN=C(N)N)N[N+](=O)[O-].Cl
Canonical SMILES COC(=O)C(CCCN=C(N)N)N[N+](=O)[O-].Cl

Introduction

Chemical Identity and Physical Properties

L-NAME is a chiral compound with the chemical name NωN^{\omega}-Nitro-L-arginine methyl ester hydrochloride. Its molecular formula is C7H16ClN5O4\text{C}_7\text{H}_{16}\text{ClN}_5\text{O}_4, yielding a molecular weight of 269.69 g/mol . The compound’s structure features a nitro group (-NO2_2) attached to the guanidino nitrogen of L-arginine, with a methyl ester substitution at the carboxyl terminus. This modification enhances its cell membrane permeability compared to L-NNA .

Table 1: Key Physicochemical Properties of L-NAME

PropertyValue/DescriptionSource
CAS Number51298-62-5
Melting Point157–161°C (decomposes)
Optical Rotation+14.5° (c = 3, methanol)
Solubility50 mg/mL in water
Storage Conditions-20°C, protected from light
AppearanceWhite to off-white powder

The compound’s solubility in aqueous solutions facilitates its use in in vitro and in vivo studies. Its stability at low temperatures ensures long-term storage viability, though decomposition occurs upon exposure to moisture or elevated temperatures .

Mechanism of Action: Competitive Inhibition of Nitric Oxide Synthase

L-NAME exerts its pharmacological effects through rapid hydrolysis to L-NNA, which competitively inhibits all three isoforms of NOS—neuronal (nNOS), inducible (iNOS), and endothelial (eNOS) . The inhibition constant (KiK_i) for L-NAME varies by isoform, with greatest affinity for eNOS (approximately 0.7 μM) . By occupying the L-arginine-binding pocket, L-NAME prevents the oxidation of L-arginine to L-citrulline and NO, thereby modulating NO-dependent signaling pathways.

Research Applications: Elucidating NO Physiology

Cardiovascular Studies

L-NAME-induced hypertension models are pivotal for studying endothelial dysfunction. Chronic administration (10–100 mg/kg/day in rodents) reliably elevates systolic blood pressure by 30–50 mmHg within 2–4 weeks, mimicking essential hypertension . These models have revealed NO’s role in vascular tone regulation and atherosclerosis progression.

Neurobiology

In central nervous system research, intracerebroventricular L-NAME infusion (5–20 μg) blocks hippocampal long-term potentiation, implicating NO in memory formation . Contrastingly, systemic administration (50 mg/kg) exacerbates ischemic brain injury by reducing cerebral blood flow, highlighting NO’s neuroprotective vasodilatory effects .

Immunology and Inflammation

L-NAME pretreatment (30 mg/kg) augments lipopolysaccharide-induced septic shock in murine models by inhibiting iNOS-derived NO, which normally suppresses nuclear factor-κB (NF-κB) activation . This paradox underscores NO’s biphasic immunomodulatory roles—pro-inflammatory at low concentrations and anti-inflammatory at higher levels .

Hazard ParameterClassificationSource
GHS Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes eye irritation)
Precautionary MeasuresP261 (Avoid dust inhalation)
P305+P351+P338 (Eye rinse protocol)

Laboratory handling requires nitrile gloves, safety goggles, and fume hoods for powder weighing. Spills should be neutralized with 5% acetic acid before wet cleaning .

SupplierCatalog NumberPurityPackagingPrice (USD)Source
Sigma-AldrichN5751≥98% (TLC)1 g53.60
Calbiochem (Millipore)483125-MN/A100 mg68.40
Santa Cruz Biotechnologysc-200333N/A250 mg24.00

Pricing reflects bulk discounts, with 1 g purchases offering 45% cost efficiency over 100 mg quantities . D-NAME (sc-200335) is similarly accessible for control studies .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator